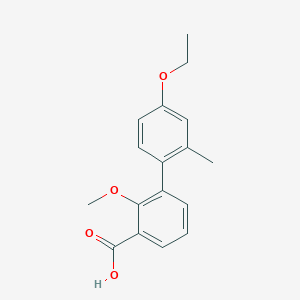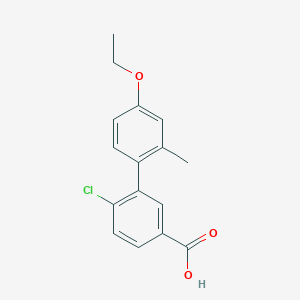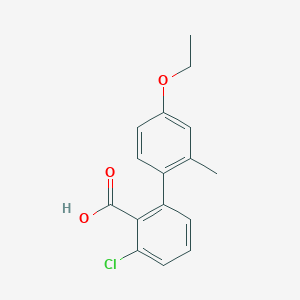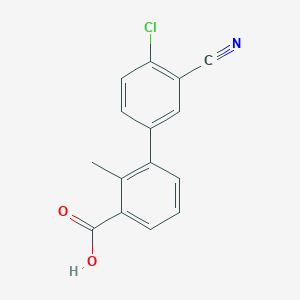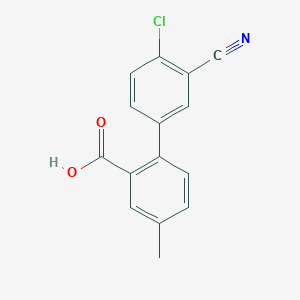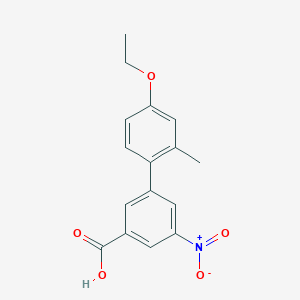
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid (4-CMCPA) is a synthetic aromatic compound that has been used in recent scientific studies for its potential therapeutic and laboratory applications. 4-CMCPA is a derivative of benzene and is composed of a phenyl ring with a methyl group, a chlorine atom, and a cyanide group. 4-CMCPA has been found to exhibit various biological activities, such as being an inhibitor of the enzyme acetylcholinesterase (AChE). This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-CMCPA.
科学的研究の応用
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been used as an inhibitor of AChE, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been studied for its potential use as an insecticide, as it has been found to be toxic to certain species of insects.
作用機序
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% is believed to act as an inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have various biochemical and physiological effects. In animal studies, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to improve cognitive performance, reduce anxiety, and reduce inflammation. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have antioxidant properties and to reduce the levels of certain pro-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its ability to inhibit AChE, which can be used to study the effects of increased acetylcholine levels on various physiological processes. However, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been found to be toxic to certain species of insects, which may limit its use in laboratory experiments.
将来の方向性
The potential therapeutic applications of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% are still being studied. Future research should focus on the effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on various neurological and inflammatory disorders, as well as its potential use as an insecticide. Additionally, further research should be conducted to determine the long-term effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on cognitive function and memory. Finally, future studies should investigate the mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in order to better understand how it works and to identify potential side effects.
合成法
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% can be synthesized from 4-chloro-3-cyanophenol and methyl benzoate. The reaction is catalyzed by an acid such as sulfuric acid at a temperature of 80-100°C. The reaction yields 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% as a white solid product.
特性
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-11(15(18)19)2-4-13(9)10-3-5-14(16)12(7-10)8-17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYZWCCKAXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690760 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-83-0 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


